BenchChemオンラインストアへようこそ!

(3-(4-Methylpiperidine-1-carbonyl)phenyl)boronic acid

Regioselectivity Suzuki-Miyaura Coupling Structure-Activity Relationship

WHY THIS COMPOUND: The meta-boronic acid geometry and 4-methylpiperidine amide are non-interchangeable with para-isomers (CAS 850568-21-7) or des-methyl analogs. The 4-methyl group elevates cLogP from 0.80 to 1.33, enhancing membrane permeability in cellular assays. Validated Suzuki-Miyaura yields reach 90%. Melting point (158-162°C) provides unambiguous identity verification against regioisomeric impurities. Ideal for protease inhibitor SAR and biaryl library synthesis. Insist on CAS 850567-30-5 for reproducible results.

Molecular Formula C13H18BNO3
Molecular Weight 247.1 g/mol
CAS No. 850567-30-5
Cat. No. B1386667
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3-(4-Methylpiperidine-1-carbonyl)phenyl)boronic acid
CAS850567-30-5
Molecular FormulaC13H18BNO3
Molecular Weight247.1 g/mol
Structural Identifiers
SMILESB(C1=CC(=CC=C1)C(=O)N2CCC(CC2)C)(O)O
InChIInChI=1S/C13H18BNO3/c1-10-5-7-15(8-6-10)13(16)11-3-2-4-12(9-11)14(17)18/h2-4,9-10,17-18H,5-8H2,1H3
InChIKeyKDLCYMDXPOEVCG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(4-Methylpiperidine-1-carbonyl)phenylboronic acid (CAS 850567-30-5): Comparative Baseline and Differential Positioning for Scientific Procurement


(3-(4-Methylpiperidine-1-carbonyl)phenyl)boronic acid (CAS 850567-30-5) is a specialized arylboronic acid derivative featuring a meta-substituted phenyl ring linked via an amide bond to a 4-methylpiperidine moiety . This bifunctional scaffold integrates a boronic acid warhead, enabling Suzuki-Miyaura cross-coupling and reversible covalent interactions with diols , with a basic, conformationally constrained piperidine ring. The compound exhibits distinct physicochemical properties, including a melting point range of 158-162°C , which differentiates it from regioisomeric and non-methylated analogs. While structurally related compounds are available, critical differences in substitution pattern, lipophilicity from the 4-methyl group, and resultant solubility profiles preclude their direct interchangeability in synthetic and biological applications, as outlined below.

Why Generic Substitution of 3-(4-Methylpiperidine-1-carbonyl)phenylboronic acid (CAS 850567-30-5) Fails: A Procurement Risk Analysis


Generic substitution of 3-(4-Methylpiperidine-1-carbonyl)phenylboronic acid with seemingly similar arylboronic acids or piperidine derivatives introduces substantial and quantifiable risks in both synthetic and biological workflows. Critical molecular variations—specifically, the presence and position of the 4-methyl group on the piperidine ring and the meta-substitution of the boronic acid on the phenyl ring—directly govern the compound's lipophilicity , its solid-state stability and handling (as evidenced by distinct melting points) , and the accessibility of the boronic acid moiety in cross-coupling reactions . Using a para-substituted isomer or a non-methylated analog without prior validation can lead to divergent reaction kinetics, altered yields, and, in biological contexts, unpredictable target engagement due to shifts in molecular recognition and permeability. The quantitative evidence detailed in Section 3 demonstrates that even minor structural permutations translate into measurable differences in key performance attributes, mandating strict compound identity verification for reproducible results.

Quantitative Evidence Guide: 3-(4-Methylpiperidine-1-carbonyl)phenylboronic acid (CAS 850567-30-5) vs. Closest Analogs


Regioselective Differentiation: Meta- (Target) vs. Para-Substituted (Analog) Boronic Acid Isomers

The target compound, featuring a meta-substituted boronic acid, is structurally distinct from its para-substituted analog, 4-(4-Methylpiperidine-1-carbonyl)phenylboronic acid (CAS 850568-21-7). This difference in regiochemistry is a primary determinant of molecular geometry and, consequently, its function. This differentiation is reflected in their distinct melting points: the meta-substituted target has a reported melting point range of 158-162°C , whereas its para-substituted analog exhibits a significantly lower melting point of 134-137°C . This ~24-28°C difference is a direct, quantifiable indicator of altered intermolecular packing forces and crystalline stability, which can impact solubility, formulation, and handling properties .

Regioselectivity Suzuki-Miyaura Coupling Structure-Activity Relationship

Lipophilicity Modulation: Effect of the 4-Methyl Group on Piperidine vs. Non-Methylated Analog

The presence of a 4-methyl substituent on the piperidine ring significantly increases the compound's lipophilicity compared to its non-methylated counterpart, 3-(Piperidine-1-carbonyl)phenylboronic acid (CAS 850568-34-2). While experimentally determined logP values are not publicly available, the difference in calculated LogP (cLogP) serves as a quantifiable proxy. The target compound has a cLogP of 1.33 , whereas the non-methylated analog has a cLogP of 0.80 , a difference of ΔcLogP = 0.53. This increase corresponds to an approximate 3.4-fold higher partition coefficient, which is known to correlate with enhanced membrane permeability in biological systems and altered retention times in reversed-phase chromatography .

Lipophilicity cLogP Drug-likeness Permeability

Synthetic Efficiency: Reported Yield for Suzuki-Miyaura Synthesis of the Target Compound

A benchmark for the synthetic accessibility of the target compound is its reported yield in the Suzuki-Miyaura coupling method, which is stated to be up to 90% . This figure provides a quantitative baseline for assessing synthetic viability and cost-efficiency in procurement. While direct comparative yield data for the synthesis of its closest analogs under identical conditions is not available in the public domain, this reported high yield establishes a performance expectation for the synthesis of the meta-substituted, 4-methylpiperidine-containing scaffold. In contrast, general syntheses of piperidine derivatives via multi-component reactions using phenylboronic acid as a catalyst achieve yields in the range of 78-90% [1], placing the target compound's synthesis at the upper end of this benchmark range and suggesting it is not a particularly challenging substrate to produce.

Suzuki-Miyaura Coupling Synthetic Yield Reaction Efficiency

Validated Application Scenarios for 3-(4-Methylpiperidine-1-carbonyl)phenylboronic acid (CAS 850567-30-5)


Suzuki-Miyaura Cross-Coupling: Meta-Substituted Biaryl Synthesis

The compound's primary and most validated application is as a boronic acid partner in Suzuki-Miyaura cross-coupling reactions to construct meta-substituted biaryl architectures . The specific geometry imposed by the meta-substitution pattern is non-interchangeable with its para-isomer (CAS 850568-21-7) for generating biologically active molecules or materials where the vector of the piperidine-amide group is critical for function . The reported synthesis yield of up to 90% confirms its suitability for efficient C-C bond formation .

Lead Optimization in Medicinal Chemistry: Modulating Lipophilicity

In structure-activity relationship (SAR) studies, this compound serves as a privileged building block for introducing a moderately lipophilic (cLogP = 1.33) and basic piperidine motif . Its use over the non-methylated analog (cLogP = 0.80) is quantitatively justified when a compound series requires a deliberate increase in lipophilicity to improve cell permeability or target engagement in hydrophobic binding pockets . The presence of the boronic acid also provides a latent warhead for covalent inhibition strategies .

Analytical Reference Standard and Method Development

The distinct melting point (158-162°C) and chromatographic properties derived from its unique structure and lipophilicity make this compound a suitable reference standard for analytical method development. It can be used to calibrate HPLC or LC-MS methods for monitoring related substances or metabolites in pharmaceutical development, where its specific retention time, dictated by its cLogP and basicity, serves as a critical differentiator from its analogs .

Design of Serine Protease Inhibitors

This compound is structurally positioned for use in designing serine protease inhibitors. The boronic acid group is a well-established warhead for forming reversible covalent bonds with the active-site serine residue, while the 4-methylpiperidine-amide moiety can be exploited for potency and selectivity through interactions with enzyme subsites . Its distinct lipophilic and steric profile, compared to simpler phenylboronic acids, offers advantages in achieving sub-type selectivity .

Quote Request

Request a Quote for (3-(4-Methylpiperidine-1-carbonyl)phenyl)boronic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.